4-(4-(Aminomethyl)phenyl)thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-(Aminomethyl)phenyl)thiazol-2-amine is a heterocyclic compound featuring a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Aminomethyl)phenyl)thiazol-2-amine typically involves the reaction of 4-(aminomethyl)benzonitrile with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate thioamide, which cyclizes to form the thiazole ring. The reaction conditions often include heating the mixture to reflux in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-(Aminomethyl)phenyl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of any nitro or carbonyl groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Reduced forms of the compound with fewer oxygen-containing functional groups.
Substitution: Various substituted thiazole derivatives depending on the nature of the substituents introduced.
Scientific Research Applications
4-(4-(Aminomethyl)phenyl)thiazol-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective effects.
Industry: Utilized in the development of new materials with specific properties, such as conductive polymers and dyes.
Mechanism of Action
The mechanism of action of 4-(4-(Aminomethyl)phenyl)thiazol-2-amine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit enzymes involved in microbial cell wall synthesis or interact with receptors in the nervous system.
Pathways Involved: The compound may affect signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)thiazol-2-amine: Similar structure but with a bromine atom instead of an aminomethyl group, showing different biological activities.
2-Aminothiazole: A simpler thiazole derivative with a wide range of biological activities, including antimicrobial and anticancer properties.
4-Phenyl-1,3-thiazole-2-amine: Another thiazole derivative with potential antileishmanial and anticancer activities.
Uniqueness
4-(4-(Aminomethyl)phenyl)thiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its aminomethyl group enhances its solubility and reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-[4-(aminomethyl)phenyl]-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c11-5-7-1-3-8(4-2-7)9-6-14-10(12)13-9/h1-4,6H,5,11H2,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXAFKJKGUIHMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=CSC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.